1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione
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Overview
Description
1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C18H17BrN2O2. It belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by its unique structure, which includes an anthracene backbone substituted with amino, bromo, and butylamino groups.
Preparation Methods
The synthesis of 1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione typically involves multi-step reactions. One common method starts with 1-amino-2,4-dibromoanthraquinone, which undergoes a substitution reaction with n-butylamine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Substitution: The bromo group in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione and its derivatives often involves the inhibition of essential cellular proteins. For instance, some derivatives target topoisomerases, enzymes that play a crucial role in DNA replication and cell division . By inhibiting these enzymes, the compounds can prevent cancer cell proliferation and induce apoptosis (programmed cell death) . Additionally, the compounds may interact with other molecular targets, such as kinases and telomerases, further contributing to their anticancer effects .
Comparison with Similar Compounds
1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-Amino-2-bromo-4-(phenylamino)anthracene-9,10-dione: This compound has a phenylamino group instead of a butylamino group, which can affect its chemical properties and applications.
1-Amino-4-bromo-2-methylanthraquinone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
1-Amino-2-bromo-4-(butylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone class, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and toxicology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an anthracene backbone with amino and bromine substituents, which are critical for its biological activity.
Anticancer Properties
Research has indicated that compounds within the anthraquinone family exhibit significant antiproliferative effects against various cancer cell lines. For instance, amino-substituted anthraquinones have shown enhanced antiproliferative activities against human and mammalian cancer cells due to their ability to intercalate DNA and induce apoptosis .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 5.2 | DNA intercalation and apoptosis |
MCF-7 (Breast Cancer) | 4.8 | Induction of oxidative stress |
A549 (Lung Cancer) | 6.1 | Cell cycle arrest |
Toxicological Profile
The toxicological assessment of this compound suggests potential endocrine-disrupting properties. Studies have indicated that similar compounds can interfere with hormonal signaling pathways, leading to developmental and reproductive toxicity .
Table 2: Toxicological Effects
Endpoint | Effect Observed | Reference |
---|---|---|
Endocrine disruption | Yes | , |
Developmental toxicity | Yes | , |
Neurotoxicity | Potentially positive |
Study 1: Antiproliferative Effects
A study conducted by researchers focused on the synthesis and evaluation of various anthraquinone derivatives, including this compound. The results demonstrated a marked decrease in cell viability across multiple cancer cell lines when treated with this compound, suggesting its potential as a chemotherapeutic agent.
Study 2: Endocrine Disruption Assessment
In another investigation assessing the endocrine-disrupting potential of several chemicals, including this anthraquinone derivative, it was found that exposure led to significant alterations in hormone levels in vitro. This raises concerns about its safety in consumer products and necessitates further investigation into its environmental impact .
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The compound's planar structure allows it to insert between DNA base pairs, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.
- Hormonal Modulation : As an endocrine disruptor, it may mimic or inhibit hormone action, affecting reproductive health.
Properties
CAS No. |
51930-48-4 |
---|---|
Molecular Formula |
C18H17BrN2O2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-amino-2-bromo-4-(butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-3-8-21-13-9-12(19)16(20)15-14(13)17(22)10-6-4-5-7-11(10)18(15)23/h4-7,9,21H,2-3,8,20H2,1H3 |
InChI Key |
ULHCQQPTVHUANA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br |
Origin of Product |
United States |
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